molecular formula C11H19Cl2N3O B8616400 (2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride

(2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride

Cat. No.: B8616400
M. Wt: 280.19 g/mol
InChI Key: OXSMCEKOWLGSTI-KLQYNRQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes an amino group, a pyridine ring, and a butanamide backbone, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethylbutanoic acid and pyridine-3-amine.

    Amidation Reaction: The carboxylic acid group of 3,3-dimethylbutanoic acid is converted to an amide by reacting it with pyridine-3-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography.

    Formation of Dihydrochloride Salt: The final step involves converting the free base to its dihydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions include oximes, piperidine derivatives, and various substituted amides.

Scientific Research Applications

(2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a ligand in the study of enzyme-substrate interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-3-methyl-N-(pyridin-3-yl)butanamide
  • (2S)-2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide
  • (2S)-2-amino-3,3-dimethyl-N-(pyridin-4-yl)butanamide

Uniqueness

The unique combination of the amino group, pyridine ring, and butanamide backbone in (2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride provides distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H19Cl2N3O

Molecular Weight

280.19 g/mol

IUPAC Name

(2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride

InChI

InChI=1S/C11H17N3O.2ClH/c1-11(2,3)9(12)10(15)14-8-5-4-6-13-7-8;;/h4-7,9H,12H2,1-3H3,(H,14,15);2*1H/t9-;;/m1../s1

InChI Key

OXSMCEKOWLGSTI-KLQYNRQASA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NC1=CN=CC=C1)N.Cl.Cl

Canonical SMILES

CC(C)(C)C(C(=O)NC1=CN=CC=C1)N.Cl.Cl

Origin of Product

United States

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